Iopamidol impurity J
Description
Significance of Impurity Profiling in Active Pharmaceutical Ingredients and Drug Products Research
Impurity profiling, the identification and quantification of all potential impurities in a drug substance and product, is a cornerstone of modern pharmaceutical science and a mandatory regulatory requirement. globalpharmatek.commedwinpublishers.com Unintended chemical substances, even in trace amounts, can significantly impact the quality, safety, and efficacy of a medication. jpionline.orgchemicea.com The presence of impurities can lead to a reduction in the therapeutic effect of the active pharmaceutical ingredient (API), a decrease in the product's shelf-life due to instability, and potentially induce toxic or other adverse health effects in patients. veeprho.combiomedres.us
Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines, including ICH Q3A, Q3B, and Q3C, that outline the thresholds for reporting, identifying, and qualifying impurities. jpionline.orgeuropa.eugmpinsiders.com These guidelines necessitate the development of highly sensitive and specific analytical methods to detect and quantify impurities, ensuring that they are controlled within acceptable, safe limits. biomedres.usresearchgate.net The process of impurity profiling is integral throughout the drug development lifecycle, from initial synthesis and formulation development to commercial manufacturing and stability testing, safeguarding patient health and ensuring product consistency. globalpharmatek.compharmaffiliates.com
Overview of Impurity Generation in Iodinated Contrast Media Synthesis and Degradation
Iodinated contrast media (ICM), such as Iopamidol, are complex molecules that undergo multi-step chemical synthesis. journalcra.com Impurities in these products can originate from various sources, including starting materials, intermediates, by-products formed during the synthesis, and degradation of the API during manufacturing or storage. jpionline.org
During the synthesis of Iopamidol, a key step is the iodination of a benzene (B151609) precursor. Incomplete or side reactions during this and subsequent functionalization steps can lead to the formation of various process-related impurities. journalcra.com For instance, incomplete iodination can result in molecules with fewer than the required three iodine atoms.
Furthermore, ICM can degrade through several pathways, especially when exposed to factors like light, heat, or certain chemical environments. Common degradation pathways for iodinated contrast media include:
Deiodination: The removal of one or more iodine atoms from the triiodinated benzene ring. ecnu.edu.cnnih.gov
Amide Hydrolysis: The cleavage of the amide bonds that link the side chains to the benzene ring. ecnu.edu.cn
Oxidation: The oxidation of the alcohol groups on the side chains. ecnu.edu.cnnih.gov
Side chain cleavage: The breaking of bonds within the side chains attached to the central ring structure. acs.org
These degradation processes can lead to the formation of new impurities over the shelf-life of the drug product, underscoring the importance of stability studies in impurity profiling. pharmaffiliates.com
Research Rationale and Objectives Pertaining to Iopamidol Impurity J
This compound is a known process-related impurity and potential degradation product in the manufacturing of Iopamidol. allmpus.comgoogle.com According to European and American pharmacopeial standards, impurities such as this compound must be strictly controlled to a level of no more than 0.1%. google.com This stringent limit highlights the regulatory concern regarding this specific impurity and provides a clear rationale for its dedicated study.
The primary objectives of research into this compound are multifaceted:
Synthesis and Characterization: To develop a reliable synthetic route for this compound to obtain a pure reference standard. google.com This reference material is crucial for the accurate identification and quantification of the impurity in batches of the Iopamidol drug substance. axios-research.comsynzeal.com
Analytical Method Development: To establish and validate sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the routine detection and monitoring of this compound in both the API and the final drug product. allmpus.com
Process Understanding and Control: To investigate the formation pathways of this compound during the synthesis of Iopamidol. A thorough understanding of its formation mechanism allows for the optimization of the manufacturing process to minimize its generation, ensuring consistent product quality. veeprho.com
Safety Assessment: Although not the focus of this article, the isolation and characterization of such impurities are the first steps toward evaluating their potential toxicological effects to establish safe limits. longdom.org
Data Tables
Table 1: Chemical Identity of Iopamidol
| Property | Value |
| Chemical Name | N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide |
| CAS Number | 60166-93-0 |
| Molecular Formula | C₁₇H₂₂I₃N₃O₈ |
| Molecular Weight | 777.09 g/mol |
Source: pharmaffiliates.comnih.gov
Table 2: Chemical Identity of this compound
| Property | Value |
| Chemical Name | N-(2-Hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide |
| Synonyms | Iopamidol BP Impurity J, Iopamidol Hydroxyethyl (B10761427) Derivative |
| CAS Number | 77868-44-1 |
| Molecular Formula | C₁₆H₂₀I₃N₃O₇ |
| Molecular Weight | 747.06 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20I3N3O7/c1-6(26)14(27)22-13-11(18)8(15(28)20-2-3-23)10(17)9(12(13)19)16(29)21-7(4-24)5-25/h6-7,23-26H,2-5H2,1H3,(H,20,28)(H,21,29)(H,22,27)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGLLCPCXNIKNW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCCO)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCCO)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20I3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77868-44-1 | |
| Record name | N1-(1,3-Dihydroxypropan-2-yl)-N3-(2-hydroxyethyl)-5-(2-hydroxypropanamide)-2,4,6-triiodisophthalamide, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077868441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-(1,3-DIHYDROXYPROPAN-2-YL)-N3-(2-HYDROXYETHYL)-5-(2-HYDROXYPROPANAMIDE)-2,4,6-TRIIODISOPHTHALAMIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S833F9URJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pathways of Iopamidol Impurity J Formation
Elucidation of Synthetic Route-Related Impurity Formation Mechanisms
The formation of Iopamidol Impurity J is intrinsically linked to the multi-step synthesis of the Iopamidol molecule itself. veeprho.com The core of the issue lies in the reactivity of key intermediates and the conditions under which subsequent reactions are carried out.
By-product Formation in Key Iopamidol Synthetic Steps
The synthesis of Iopamidol involves the creation of a tri-iodinated benzene (B151609) ring with two carboxamide side chains. A critical intermediate in this process is a derivative of 5-aminoisophthalic acid, which possesses two highly reactive acid chloride groups. google.com This dichloride intermediate is designed to react with serinol (2-amino-1,3-propandiol) to form the two identical side chains of Iopamidol.
However, Impurity J, chemically identified as N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide, arises from a deviation in this step. pharmaffiliates.comsynzeal.com Its formation occurs when one of the acid chloride groups reacts with the intended serinol, while the other acid chloride group reacts with a different nucleophile, ethanolamine (B43304) (2-aminoethanol). This results in a molecule with two different carboxamide side chains, one derived from serinol and the other from ethanolamine. A Chinese patent details a synthetic method for preparing Impurity J and other related impurities (D, F, and G) from a common intermediate, highlighting that these by-products arise from the differential reactivity of the two acid chloride groups. google.com
Influence of Starting Material Quality and Reagent Purity on Impurity J Generation
The generation of Impurity J is a direct consequence of the presence of competing nucleophiles during the amidation step. If the serinol starting material is contaminated with ethanolamine, or if ethanolamine is present in the reaction mixture for any other reason, the formation of Impurity J becomes probable. Likewise, impurities within the key intermediate, 5-[[(2S)-2-(acetyloxy)propanoyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride, could potentially alter the reaction pathway. Therefore, stringent control over the purity of all raw materials and reagents, particularly the serinol, is paramount to minimize the formation of this and other related impurities. veeprho.com
Impact of Reaction Conditions on Impurity J Yield and Selectivity
Reaction conditions play a crucial role in directing the outcome of the amidation step and can influence the yield of Impurity J. Factors such as stoichiometry, temperature, and solvent can affect the relative rates of reaction between the dichloride intermediate and the nucleophiles present.
A patent describing the synthesis of Impurity J provides data on how molar ratios of reactants influence the yield. In controlled syntheses of the impurity, variations in the molar ratios of the key intermediate, triethylamine (B128534) (a base), and ethanolamine led to different yields, demonstrating the sensitivity of the reaction to stoichiometric conditions. google.com
Table 1: Synthesis of this compound under Various Molar Ratios Data sourced from patent CN105272899A. google.com
| Intermediate Compound | Base (Triethylamine) | Nucleophile (Ethanolamine) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 eq | 1.1 eq | 1.05 eq | 63.3 | >95% |
| Not specified | Not specified | Not specified | 68.6 | >97% |
This data underscores the importance of precise control over reaction parameters to ensure the selective formation of the desired Iopamidol product and minimize the generation of Impurity J.
Stereochemical Considerations in Impurity J Formation
Iopamidol possesses a chiral center in its (S)-2-hydroxypropanoyl side chain, which is crucial for its biological properties. google.com This stereocenter is introduced via the reactant (S)-2-(acetyloxy)propanoyl chloride. epo.orggoogleapis.com The formation of Impurity J occurs at the isophthaloyl portion of the molecule, which is spatially distinct from the chiral side chain. synzeal.com
Therefore, the mechanism of Impurity J formation does not directly involve the chiral center. However, the stereochemistry of the starting materials is critical for the final Iopamidol product. Impurity J retains the original (S)-stereoconfiguration of the hydroxypropanoyl group. synzeal.com The key consideration is ensuring the enantiomeric purity of the chiral starting material to prevent the formation of diastereomeric impurities.
Degradation Pathway Analysis Leading to this compound
While primarily considered a process-related impurity arising from synthesis, the potential for Iopamidol or its precursors to degrade into Impurity J under certain conditions also exists.
Hydrolytic Degradation Mechanisms and Kinetic Studies
Hydrolysis is a potential degradation pathway for amide-containing compounds. The synthesis of Iopamidol itself concludes with an alkaline hydrolysis step to remove acetyl protecting groups. google.comnih.gov This demonstrates that the molecule is subjected to hydrolytic conditions during manufacturing.
While comprehensive kinetic studies on the specific hydrolytic degradation of Iopamidol to Impurity J are not widely available in the literature, the chemical principles suggest a plausible, albeit slow, pathway. The amide bonds in the side chains of Iopamidol could be susceptible to hydrolysis under harsh pH or high-temperature conditions. However, the formation of Impurity J specifically would require the selective hydrolysis of the serinol-derived amide bond followed by a subsequent reaction with ethanolamine, which is an unlikely degradation pathway in a purified final product.
A more relevant hydrolytic mechanism relates to the precursors during synthesis. The key dichloride intermediate is highly susceptible to hydrolysis. nih.gov If this intermediate undergoes partial hydrolysis to form a mono-acid mono-chloride species, its subsequent reactivity pattern is altered, potentially leading to impurity formation. A patent demonstrates that Impurity J can be synthetically prepared by the alkaline hydrolysis of a related precursor, confirming the chemical feasibility of forming the impurity's structural motifs through hydrolysis. google.com This suggests that improper control of water content and pH during the amidation step could lead to hydrolytic side reactions that contribute to the formation of Impurity J.
Oxidative Degradation Pathways and Radical Scavenging Research
Oxidative degradation presents a significant pathway for the transformation of Iopamidol, potentially leading to the formation of various impurities. Research has shown that advanced oxidation processes (AOPs) involving powerful radical species can effectively degrade the parent Iopamidol molecule. The interaction with hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO₄⁻•) are of particular interest.
Studies demonstrate that these radicals attack the Iopamidol structure at different sites. Hydroxyl radicals tend to result in the formation of hydroxylated derivatives pharmaffiliates.com. In contrast, sulfate radicals have been shown to preferentially oxidize the amino group on the Iopamidol molecule, leading to nitro group formation pharmaffiliates.comacs.org. These oxidative attacks can alter the side chains and the core structure of Iopamidol, generating a profile of degradation products. The degradation process can also involve amide hydrolysis, hydrogen abstraction, and deiodination nih.gov. The specific nature of the reactive species involved—whether hydroxyl, sulfate, or others like chlorine radicals (Cl₂⁻•, ClO•)—dictates the type of transformation products generated, with chlorine radicals favoring the creation of chlorine-containing products pharmaffiliates.comacs.org.
Photolytic Degradation Studies and Wavelength Sensitivity
Photolytic degradation is another critical pathway for the formation of Iopamidol impurities. Iopamidol is susceptible to decomposition when exposed to UV irradiation. The photodegradation process generally follows pseudo-first-order reaction kinetics nih.govresearchgate.netnih.gov. The rate of this degradation is significantly influenced by the intensity of the UV light; a higher intensity leads to a faster breakdown of the Iopamidol molecule nih.govresearchgate.netnih.gov. Conversely, a higher initial concentration of Iopamidol can decrease the degradation rate nih.govresearchgate.netnih.gov.
The primary mechanisms involved in the UV photolysis of Iopamidol are deiodination and hydroxylation nih.govresearchgate.netnih.gov. The process involves the cleavage of carbon-iodine bonds, releasing iodide ions into the solution, and the addition of hydroxyl groups to the molecule, forming -OH substitutes nih.govresearchgate.netnih.gov. These transformations result in a variety of degradation products. The quantum yield for Iopamidol decomposition by UV irradiation has been evaluated at 0.03318 mol einstein⁻¹ nih.govresearchgate.netnih.gov.
Studies have investigated the wavelength sensitivity of this process. For instance, UV irradiation at 365 nm in the presence of chlorine has been studied, highlighting the complexity of reactive species generation, which can include hydroxyl radicals (HO•) and reactive chlorine species (RCS) pharmacompass.com. Understanding the wavelength sensitivity is key to predicting and controlling the formation of photolytic degradation products that may constitute impurities.
Thermal Degradation Kinetics and Arrhenius Parameters
The thermal stability of Iopamidol is a crucial factor, as excessive temperatures during manufacturing, storage, or processing can lead to degradation and the formation of impurities. Thermogravimetric analysis (TGA) has been used to study the thermal behavior of Iopamidol. Such analyses show that Iopamidol undergoes weight loss at elevated temperatures, indicating molecular degradation. For example, one study noted Iopamidol's weight loss at 310°C nih.gov. Another investigation into pharmaceutical pollutants showed distinct decomposition temperature ranges, with compounds like ciprofloxacin (B1669076) decomposing between 280 and 550°C nih.gov.
The kinetics of thermal degradation can be analyzed using various isoconversional models, such as the Kissinger-Akahira-Sunose (KAS), Flynn-Wall-Ozawa (FWO), and Friedman (FR) methods. These models are used to determine key kinetic parameters without assuming a specific reaction model. The primary parameter obtained is the activation energy (Ea), which represents the energy barrier that must be overcome for the degradation reaction to occur.
Thermodynamic parameters, including changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), can also be calculated from the kinetic data nih.gov. These parameters provide insight into the viability and spontaneity of the thermal degradation process. For instance, studies on the adsorption of Iopamidol onto activated carbon, a process sensitive to temperature, have determined thermodynamic values such as an enthalpy change (ΔH⁰) of -27 kJ mol⁻¹ and a surface activation energy (Es) of 6 ± 1 kJ mol⁻¹ nih.gov. While this is for an adsorption process, similar principles apply to studying the energy requirements for thermal decomposition leading to impurity formation.
Table 1: Thermodynamic Parameters for Iopamidol Adsorption on PAC This table is based on data related to the adsorption process of Iopamidol, which is influenced by temperature and provides an example of the types of thermodynamic parameters determined in related research.
| Parameter | Value | Unit |
| ΔH⁰ (Enthalpy) | -27 | kJ mol⁻¹ |
| Es (Surface Activation Energy) | 6 ± 1 | kJ mol⁻¹ |
Catalytic and Environmental Influences on Impurity J Formation
Role of Trace Metal Contaminants in Impurity Formation
Trace metal contaminants can act as catalysts in the degradation of pharmaceutical compounds, including Iopamidol. These metals can be introduced during the synthesis process, from manufacturing equipment, or from formulation ingredients ibnsinapharma.com. The presence of certain metal ions can significantly influence the pathways and rates of impurity formation.
Research has shown that iron (Fe) can play a crucial role in Iopamidol degradation. For example, a photochemical system involving Fe(III)-oxalate under both UV (350 nm) and visible light (450 nm) irradiation readily degrades Iopamidol daicelpharmastandards.com. This particular system is notable because it initiates both reductive and oxidative degradation processes simultaneously daicelpharmastandards.com. The oxidative pathways are consistent with reactions initiated by hydroxyl radicals (OH•), while the reductive processes, which can lead to dehalogenation, appear to be initiated by the carbon dioxide anion radical (CO₂⁻•) daicelpharmastandards.com. The ability to facilitate reductive dehalogenation is an important aspect, as it can potentially reduce the formation of problematic disinfection by-products often associated with purely oxidative treatments daicelpharmastandards.com. The detection of trace metals often relies on sensitive techniques like inductively coupled plasma mass spectrometry (ICP-MS) google.com.
Solvent Effects and Impurity J Solubility Research
Iopamidol is characterized by its high water solubility, a property that is essential for its use as a contrast agent acs.orgnih.govmdpi.com. This high aqueous solubility is attributed to its non-ionic nature and the presence of hydrophilic functional groups in its structure acs.orgnih.gov. Consequently, impurities that are structurally similar to the parent compound are also likely to exhibit solubility in aqueous media. Water is a commonly used solvent for the analysis of Iopamidol impurities.
Research into solvent effects has also explored how polarity influences the electronic properties of the Iopamidol molecule. While parameters like dipole moment and polarizability show minor dependence on solvent polarity, the chemical hardness of Iopamidol has been observed to decrease as solvent polarity increases researchgate.net. This indicates that the solvent environment can subtly modulate the reactivity of the molecule, which may, in turn, influence degradation pathways and impurity formation rates.
pH-Dependent Formation and Transformation Mechanisms
The pH of the solution is a critical environmental factor that can profoundly influence the rate and mechanism of Iopamidol degradation, thereby affecting the formation of impurities like Impurity J. The effect of pH is often dependent on the specific degradation process.
For instance, during chlorination, the transformation of Iopamidol follows second-order kinetics, and the reaction rate is pH-dependent. The hypochlorite (B82951) anion (OCl⁻), which is more prevalent at higher pH values (pKa of HOCl is 7.5), has been identified as the primary reactive chlorine species in this transformation. In one study, the observed rate constant increased up to pH 8.5.
In contrast, for degradation involving certain advanced oxidation processes, the effect of pH can be different. In the UV/NaClO system, an increase in pH leads to a decrease in the degradation rate of Iopamidol pharmaffiliates.com. However, in other AOPs like UV/persulfate (PDS) and UV/hydrogen peroxide (H₂O₂), the impact of solution pH on the degradation rate is negligible pharmaffiliates.comnih.gov. During the degradation of the related compound iopromide (B1672085) in a UV/Cl₂ system, the degradation rate was found to reach a maximum at pH 7. These findings underscore the complexity of pH effects, which are tied to the speciation of the reactive oxidants and the form of the Iopamidol molecule at a given pH.
Table 2: Effect of pH on Iopamidol Degradation Rate in Different AOPs A summary of research findings on how pH influences the degradation of Iopamidol under various advanced oxidation processes.
| Degradation System | Effect of Increasing pH | Impact on Degradation Rate |
| Chlorination | Favors OCl⁻ formation | Increases (up to pH 8.5) |
| UV/NaClO | --- | Decreases pharmaffiliates.com |
| UV/Persulfate (PDS) | Negligible | No significant impact pharmaffiliates.com |
| UV/H₂O₂ | Negligible | No significant impact pharmaffiliates.com |
| UV Photolysis | Negligible | No significant impact nih.govresearchgate.netnih.gov |
Advanced Analytical Methodologies for Iopamidol Impurity J Characterization and Quantification
Chromatographic Separation Techniques Development and Optimization
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the analysis of Iopamidol and its related substances. The development of robust and reliable separation techniques is critical for accurately quantifying Iopamidol impurity J and ensuring that it does not exceed the stringent limits set by pharmacopoeias.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the most prevalent technique for the analysis of non-volatile impurities in Iopamidol. The methods are typically based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Stationary Phase Selection and Optimization for Resolution
The choice of the stationary phase is a critical factor in achieving the necessary resolution between Iopamidol, its impurities, and Impurity J.
C18 Columns: The most commonly employed stationary phase for the separation of Iopamidol and its impurities is the octadecylsilyl silica (B1680970) gel (C18 or ODS) column. nih.govresearchgate.net These columns provide a hydrophobic surface that facilitates the separation of the various components in the sample. Research has shown that a C18 column with a particle size of 5 µm and dimensions of 250 mm x 4.6 mm can achieve good retention and resolution. nih.gov
Bonded Amount: The bonded amount of the C18 phase can influence the retention and resolution. A study demonstrated that a C18 column with a bonded amount of 13.7% provided good retention and resolution for Iopamidol and its impurities. nih.govresearchgate.net
Phenyl Columns: In some applications, a phenyl stationary phase has been utilized. For instance, a Zorbax SB-Phenyl column (5 µm, 250 x 4.6 mm) has been used for the HPLC analysis of Iopamidol. acs.org
Interactive Table: Typical HPLC Stationary Phases for Iopamidol Impurity Analysis
| Stationary Phase | Particle Size (µm) | Column Dimensions (mm) | Notable Characteristics |
| C18 (Octadecylsilyl) | 5, 10 | 250 x 4.6 | Standard for reversed-phase separation of Iopamidol and its impurities. nih.gov |
| Phenyl | 5 | 250 x 4.6 | Offers alternative selectivity based on pi-pi interactions. acs.org |
Mobile Phase Composition and Gradient Elution Programming
The composition of the mobile phase and the use of a gradient elution program are optimized to achieve the separation of a wide range of impurities with varying polarities, including Impurity J.
Mobile Phase Constituents: The mobile phase in reversed-phase HPLC for Iopamidol analysis typically consists of an aqueous component and an organic modifier.
Aqueous Phase: This is often water or a buffer solution, such as a phosphate (B84403) buffer, to control the pH and improve peak shape.
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used to elute the compounds from the column. nih.govacs.org
Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, is essential for separating both the early-eluting polar impurities and the later-eluting non-polar impurities within a reasonable timeframe. The European Pharmacopoeia specifies a liquid chromatography method for related substances in Iopamidol that utilizes a gradient. uspbpep.com
European Pharmacopoeia Method: The European Pharmacopoeia monograph for Iopamidol details a liquid chromatography method for related substances. In this method, Impurity J has a specified relative retention time of about 1.5 with respect to the principal peak of Iopamidol. uspbpep.com This indicates that it is less polar than Iopamidol and elutes later under these conditions.
Interactive Table: Example HPLC Gradient Program for Iopamidol Impurity Analysis
| Time (minutes) | Mobile Phase A (%) (e.g., Aqueous Buffer) | Mobile Phase B (%) (e.g., Acetonitrile) |
| 0 | 95 | 5 |
| 25 | 70 | 30 |
| 30 | 50 | 50 |
| 35 | 95 | 5 |
| 40 | 95 | 5 |
Note: This is an illustrative example; actual gradients vary based on the specific method.
Column Temperature and Flow Rate Impact on Separation Efficiency
The column temperature and the flow rate of the mobile phase are key parameters that are fine-tuned to optimize the separation efficiency.
Column Temperature: The temperature of the column affects the viscosity of the mobile phase and the kinetics of the separation.
Research has shown that for the separation of Iopamidol and its impurities on a C18 column, increasing the column temperature can weaken the retention of Iopamidol, potentially leading to lower resolution. nih.govresearchgate.net
An optimal separation temperature is often found in the range of 20-30°C to balance resolution and analysis time. nih.govresearchgate.net
Flow Rate: The flow rate influences the analysis time and the efficiency of the separation.
A typical flow rate for analytical HPLC methods for Iopamidol impurities is around 2.0 ml/min. uspbpep.com
Lower flow rates can sometimes improve resolution but will increase the run time. The flow rate is therefore optimized to provide adequate separation in the shortest possible time.
Gas Chromatography (GC) Methodologies for Volatile Impurities
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile impurities. In the context of Iopamidol manufacturing, GC could be employed to detect residual solvents or volatile degradation products. However, Iopamidol and its related impurities, including Impurity J, are large, non-volatile molecules due to their high molecular weight and polarity. Therefore, direct GC analysis is not a suitable method for their characterization. Derivatization to increase volatility is a theoretical possibility but is not a standard or practical approach for these compounds, with HPLC being the method of choice. There is no specific information in the public domain detailing GC methods for the direct analysis of this compound.
Capillary Electrophoresis (CE) for Charge-Based Separation
Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. While CE is a high-efficiency separation technique that can be used for the analysis of impurities in pharmaceuticals, specific methods for the characterization and quantification of this compound using CE are not widely documented in scientific literature. For neutral compounds like Iopamidol and its impurities, a technique such as Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be necessary. While theoretically applicable, validated CE methods for routine quality control of Iopamidol impurities, including Impurity J, have not supplanted HPLC as the primary analytical technique.
Spectroscopic and Hyphenated Techniques for Structural Elucidation and Confirmation
The definitive characterization of this compound relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide complementary information regarding the impurity's molecular weight, elemental composition, fragmentation behavior, and the precise arrangement of atoms within the molecule.
Mass Spectrometry (MS) Applications in Impurity Identification
Mass spectrometry is a cornerstone technique for the detection and identification of pharmaceutical impurities, offering exceptional sensitivity and specificity. For this compound, various MS-based approaches are utilized to confirm its identity.
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of an unknown or specified impurity. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, typically with an error of less than 5 ppm. This precision allows for the calculation of a unique elemental formula.
For this compound, which has a molecular formula of C₁₆H₂₀I₃N₃O₇, the theoretical monoisotopic mass is 746.8537 g/mol . An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, would measure the mass of the protonated molecule [M+H]⁺. The experimentally observed mass-to-charge ratio (m/z) is then compared against the theoretical mass calculated for the proposed formula. A close match between the measured and theoretical mass provides strong evidence for the assigned elemental composition, distinguishing it from other potential impurities with the same nominal mass. The use of liquid chromatography coupled to a quadrupole time-of-flight mass spectrometer (LC-QToF-MS) is a powerful tool for such analyses.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀I₃N₃O₇ |
| Theoretical Monoisotopic Mass | 746.8537 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected Accurate m/z | 747.8610 |
This table presents theoretical data. Actual experimental values would be compared to these to confirm elemental composition.
Tandem Mass Spectrometry (MS/MS) is an indispensable tool for structural elucidation. In an MS/MS experiment, the ion of interest (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting fragmentation pattern is characteristic of the molecule's structure and provides a veritable "fingerprint" for identification.
For this compound ([M+H]⁺ at m/z 747.8), the fragmentation pathway would be analyzed to confirm the connectivity of its structural components: the tri-iodinated benzene (B151609) ring, the (S)-2-hydroxypropanoyl amino group, the N-(2-hydroxyethyl) side chain, and the N'-[2-hydroxy-1-(hydroxymethyl)ethyl] side chain. The analysis of fragmentation patterns observed in related Iopamidol structures can help predict the behavior of Impurity J. This detailed analysis helps to precisely locate where the structure of the impurity differs from the parent Iopamidol molecule.
The choice of ionization technique is crucial for successfully detecting and analyzing an impurity via mass spectrometry. For polar, non-volatile, and thermally labile molecules like Iopamidol and its impurities, Electrospray Ionization (ESI) is the most common and effective method. ESI is a soft ionization technique that generates protonated molecules, [M+H]⁺, or adducts like [M+Na]⁺ with minimal fragmentation in the source. Published data confirms the use of ESI for the detection of this compound, showing signals at m/z 747.8 [M+H]⁺ and 769.8 [M+Na]⁺.
Atmospheric Pressure Chemical Ionization (APCI) is another common interface for LC-MS. APCI is generally more suitable for less polar and more volatile analytes that are thermally stable. While ESI is the preferred method for Iopamidol impurities, APCI could be used as a complementary technique, potentially yielding different adducts or fragmentation patterns that could aid in confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While mass spectrometry provides compelling evidence for molecular formula and substructures, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive, unambiguous assignment of a chemical structure. NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule.
One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for structural elucidation.
¹H NMR: A ¹H NMR spectrum for this compound would display distinct signals for each unique proton in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of adjacent protons. For Impurity J, specific signals corresponding to the methyl group of the lactoyl side chain (a doublet around δ 1.52 ppm), the methylene (B1212753) and methine protons of the hydroxyethyl (B10761427) and dihydroxypropyl side chains, and aromatic protons would be expected.
¹³C NMR: A ¹³C NMR spectrum provides information on all the carbon atoms in the structure. It complements the ¹H NMR data and is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as those in the tri-iodinated benzene ring and carbonyl groups. The chemical shifts in the ¹³C spectrum are highly sensitive to the local chemical environment, allowing for precise assignment of each carbon atom in the Impurity J structure.
Table 2: Representative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 1.52 | d | -CH₃ (lactoyl group) |
| 2.78 | m | -CH₂- (ethyl group) |
| 3.50-3.66 | m | -CH₂- (ethyl & propyl groups) |
| 3.85-3.88 | m | -CH- (propyl group) |
| 4.50-4.60 | m | -CH- (lactoyl group), -OH |
| 5.22-5.25 | m | -OH |
Data adapted from patent literature describing the synthesis of this compound. Multiplicity: s=singlet, d=doublet, m=multiplet.
By combining the precise mass and fragmentation data from MS with the detailed atomic connectivity information from NMR, a complete and unambiguous structural confirmation of this compound can be achieved, ensuring the safety and quality of the final Iopamidol drug product.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex molecules, including pharmaceutical impurities. sdsu.eduyoutube.comustc.edu.cn Techniques such as Correlation Spectroscopy (COSY) identify proton-proton spin couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. acs.orgscirp.org Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) proton-carbon couplings, which is crucial for connecting different spin systems and piecing together the molecular skeleton. acs.orgscirp.org The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, aiding in the determination of stereochemistry. daicelpharmastandards.comacs.org
Despite the utility of these techniques, specific 2D NMR datasets (COSY, HSQC, HMBC, or NOESY) for this compound have not been published in the available literature. Consequently, a detailed analysis of its specific proton and carbon chemical shifts and coupling networks cannot be presented.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. youtube.comamhsr.orgsepscience.com The IR spectrum of a compound provides a unique fingerprint, with characteristic absorption bands corresponding to specific vibrational modes of chemical bonds, such as O-H (hydroxyl), N-H (amide), and C=O (carbonyl) stretching. youtube.comamhsr.org
While general IR data for the parent compound, Iopamidol, exists, a specific, detailed analysis of the IR spectrum for this compound, including a table of its characteristic absorption frequencies and their corresponding functional group assignments, is not available in the reviewed literature.
UV-Visible Spectrophotometry for Chromophore-Based Detection and Quantification
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that possess a chromophore (a light-absorbing group). science.govmdpi.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This relationship forms the basis for quantitative assays. science.gov This technique is also valuable for detecting impurities in pharmaceutical substances. science.gov
However, specific UV-Visible spectral data for this compound, including its wavelength of maximum absorbance (λmax) in a specified solvent, is not documented in the available scientific literature. Without this information, a detailed discussion on its chromophore-based detection and quantification is not possible.
Quantitative Analysis and Validation Parameters for Impurity J
The validation of an analytical method is crucial to ensure its reliability for its intended purpose, such as the quantification of impurities in active pharmaceutical ingredients (APIs). pmda.go.jpgithub.ioscience.gov Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ), as well as robustness and ruggedness. researchgate.net
Accuracy, Precision, and Linearity Studies
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by determining the recovery of a known amount of the impurity spiked into a sample matrix.
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is evaluated by analyzing a series of dilutions of the impurity standard and is typically characterized by the correlation coefficient (r²) of the calibration curve.
While there are examples of validated HPLC methods for other Iopamidol impurities, such as Impurity G, and for impurities in other contrast agents like Iomeprol, no specific data tables for accuracy, precision, and linearity studies for the quantitative analysis of this compound could be found in the public domain. pmda.go.jpscience.gov
Table 1: Illustrative Data Table for Method Validation Parameters (Hypothetical Data for this compound) This table is for illustrative purposes only, as specific data for this compound is not available.
| Parameter | Specification | Hypothetical Result |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |
| Precision (RSD) | ≤ 2.0% | 0.8% |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. github.iojopir.inwdh.ac.id The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. github.iojopir.inwdh.ac.id These parameters are critical for methods used to control impurities at very low levels. They are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. researchgate.netwdh.ac.id
Specific LOD and LOQ values for an analytical method for this compound are not reported in the available literature.
Table 2: Illustrative LOD and LOQ Values (Hypothetical Data for this compound) This table is for illustrative purposes only, as specific data for this compound is not available.
| Parameter | Method | Hypothetical Value |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise (10:1) | 0.03 µg/mL |
Robustness and Ruggedness Assessment of Analytical Methods
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Examples of such variations include changes in mobile phase composition, pH, column temperature, and flow rate in an HPLC method.
Ruggedness is the degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, instruments, and reagent lots.
A systematic assessment of the robustness and ruggedness of an analytical method for this compound has not been documented in the public scientific literature. Therefore, no data on the effects of varied analytical parameters on the quantification of this impurity can be presented.
Specificity and Selectivity Profiling through Forced Degradation Studies
Forced degradation, or stress testing, is a critical process in pharmaceutical development designed to identify the likely degradation products of a drug substance. nih.gov This process involves subjecting the active pharmaceutical ingredient (API) to conditions more severe than accelerated stability testing to understand its intrinsic stability and to generate potential degradants. nih.govmedcraveonline.com The primary objective of conducting forced degradation studies for Iopamidol is to develop and validate a stability-indicating analytical method that can accurately and specifically measure the drug substance in the presence of its impurities and degradation products, including this compound. nih.govbiomedres.us
The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity refers to the method's ability to differentiate and quantify the analyte from other substances. Forced degradation studies are the cornerstone for establishing the specificity and selectivity of chromatographic methods. sgs.com By intentionally creating degradation products, these studies demonstrate that the analytical procedure can separate the parent drug, Iopamidol, from any compounds formed under stress, ensuring that the reported concentration of Iopamidol is not falsely elevated by co-eluting impurities like Impurity J. nih.govsgs.com
The process involves exposing Iopamidol to a variety of stress conditions as mandated by regulatory bodies like the International Conference on Harmonisation (ICH). medcraveonline.com The goal is to achieve a target degradation of 5-20%. sgs.com Over-stressing the sample is avoided as it may lead to the formation of secondary degradants not typically seen under standard shelf-life conditions. nih.gov
A summary of typical stress conditions applied during forced degradation studies for Iopamidol is presented below.
| Stress Condition | Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl | To induce degradation in an acidic environment. biomedres.us |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH | To induce degradation in an alkaline environment. biomedres.us |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | To simulate oxidative degradation. |
| Thermal Degradation | 60°C or higher | To assess the effect of heat on drug stability. |
| Photolytic Degradation | Exposure to UV/fluorescent light (e.g., 1.2 million lux-hours) | To evaluate the drug's sensitivity to light. medcraveonline.com |
Following exposure to these stress conditions, the resultant solutions are analyzed, typically using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. chromatographyonline.com The chromatographic system is optimized to achieve adequate separation between the Iopamidol peak and the peaks of all generated degradation products, including Impurity J. chromatographyonline.com Photodiode Array (PDA) detection is often employed to assess peak purity, ensuring that the main analyte peak is spectrally homogeneous and not comprised of co-eluting impurities. sgs.com Further identification of the degradants is commonly achieved by coupling the HPLC system with a Mass Spectrometer (LC-MS). acs.org
The table below outlines a representative set of parameters for an HPLC system used in the analysis of Iopamidol and its degradation products.
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) mdpi.com |
| Mobile Phase A | 0.1% Formic Acid in Water chromatographyonline.com |
| Mobile Phase B | Acetonitrile chromatographyonline.com |
| Gradient | A time-based gradient from a high aqueous to a high organic mobile phase composition. |
| Flow Rate | 1.0 mL/min chromatographyonline.com |
| Column Temperature | 30°C chromatographyonline.com |
| Detector | Photodiode Array (PDA) and/or Mass Spectrometry (MS) |
The results from the forced degradation studies provide a comprehensive profile of the method's specificity. By demonstrating the separation of Iopamidol from Impurity J and other degradants under various stress conditions, the method is proven to be "stability-indicating." The data generated confirms that the analytical procedure is suitable for routine quality control and stability testing of Iopamidol, ensuring that the purity of the drug substance can be monitored accurately throughout its shelf life.
The following table illustrates hypothetical results from a forced degradation study, showing the method's capability to separate Iopamidol from its impurities.
| Stress Condition | Iopamidol (% Degradation) | Peak Purity (Iopamidol) | Resolution (Iopamidol / Impurity J) |
| Unstressed Sample | 0% | Pass | N/A |
| Acid Hydrolysis (0.1M HCl) | 8.5% | Pass | > 2.0 |
| Base Hydrolysis (0.1M NaOH) | 12.2% | Pass | > 2.0 |
| Oxidative (3% H₂O₂) | 15.8% | Pass | > 2.0 |
| Thermal (60°C) | 5.3% | Pass | > 2.0 |
| Photolytic (UV Light) | 7.1% | Pass | > 2.0 |
Stability and Degradation Kinetics of Iopamidol Impurity J in Pharmaceutical Contexts
Isothermal and Non-Isothermal Kinetic Studies of Impurity J Formation
Kinetic studies are essential to understand the rate at which impurities like Iopamidol Impurity J form over time. Such studies can be conducted under isothermal (constant temperature) or non-isothermal (variable temperature) conditions to predict the degradation rate under different scenarios.
While specific kinetic data for the formation of this compound is not extensively available in the public domain, general principles of kinetic modeling for drug degradation can be applied. The degradation of Iopamidol and the formation of its impurities often follow specific kinetic models, such as zero-order, first-order, or second-order reactions. For instance, studies on the degradation of Iopamidol under various conditions, such as electrochemical oxidation, have shown pseudo-zero-order kinetics. ua.es The rate of degradation can be influenced by factors such as the concentration of the drug, pH, and the presence of catalysts. researchgate.net
Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are instrumental in elucidating degradation pathways and the kinetics of impurity formation. Analysis of degradation products under these conditions using techniques like High-Performance Liquid Chromatography (HPLC) can help in developing a kinetic model for the formation of specific impurities.
Influence of Temperature and Relative Humidity on Impurity J Accumulation
Temperature and relative humidity (RH) are critical environmental factors that can significantly influence the stability of pharmaceutical products and lead to the accumulation of degradation impurities. researchgate.net
Relative Humidity: Moisture can act as a reactant in hydrolytic degradation pathways or facilitate other degradation reactions. For solid dosage forms, high humidity can lead to the formation of impurities. researchgate.net The stability of Iopamidol in its solid form can be influenced by the presence of moisture, potentially leading to the formation of various hydrated forms which may have different stability profiles. researchgate.net Therefore, controlling the humidity during storage is crucial. Stability testing guidelines, such as those from the International Council for Harmonisation (ICH), recommend testing at various humidity levels (e.g., 60% RH, 75% RH) to assess the impact of moisture on the drug product. europa.eu
The following table illustrates typical conditions for accelerated stability testing, which are designed to predict the long-term stability of a drug substance.
| Study | Storage Condition |
| Long Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |
| Data from ICH Q1A (R2) Stability Testing of New Drug Substances and Products. europa.eu |
Photostability Assessment of Iopamidol Solutions and Impurity J Generation
Photostability testing is a crucial part of stability studies to evaluate the effect of light on the drug substance and product. europa.euich.org Exposure to light, particularly UV radiation, can lead to the degradation of photosensitive compounds and the generation of impurities.
Iopamidol solutions have been shown to be susceptible to photodegradation. nih.govmedkoo.com Studies have demonstrated that Iopamidol can be effectively decomposed by UV irradiation, following pseudo-first-order reaction kinetics. nih.gov The degradation rate is influenced by the intensity of the UV light and the initial concentration of Iopamidol. nih.gov The degradation pathways of Iopamidol under UV photolysis include deiodination and hydroxylation, leading to the formation of various degradation products. nih.gov While specific identification of Impurity J as a photoproduct is not explicitly stated in the reviewed literature, it is plausible that it could be formed through these degradation mechanisms.
A public assessment report for an Iopamidol solution noted that based on a photostability study, the drug product should be protected from light, and the labeled storage condition is to store it in the original package to protect it from light. geneesmiddeleninformatiebank.nl This indicates the recognized photosensitivity of Iopamidol formulations.
The standard conditions for photostability testing, as per ICH Q1B guidelines, involve exposing the drug substance and product to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet radiation. sgs.com
Chemical Compatibility Studies of Iopamidol with Excipients and Packaging Materials Affecting Impurity J Levels
The interaction between the API and excipients, as well as with the primary packaging materials, can significantly impact the stability of the drug product and the formation of impurities. ijbpas.comisfcppharmaspire.com
Excipient Compatibility: Excipients are added to pharmaceutical formulations for various purposes, but they can also interact with the API. ijbpas.com Reactive impurities within excipients, such as aldehydes, peroxides, and reducing sugars, can lead to the degradation of the drug substance. researchgate.net For parenteral formulations like Iopamidol injections, common excipients include trometamol and sodium calcium edetate. geneesmiddeleninformatiebank.nl Drug-excipient compatibility studies are performed during pre-formulation to identify any potential interactions. core.ac.uk Techniques like FTIR can be used to detect such interactions. core.ac.uk Although no specific studies on the interaction of Iopamidol with excipients leading to the formation of Impurity J were found, it is a critical aspect to consider during formulation development.
Packaging Material Compatibility: Leachables from container closure systems can also be a source of impurities in the drug product. researchgate.net For Iopamidol solutions, which are often packaged in glass vials with rubber stoppers, it is essential to ensure that no components from the packaging material leach into the solution and cause degradation. geneesmiddeleninformatiebank.nl Studies on multidose presentations of Iopamidol have been conducted to ensure the chemical integrity of the product when in contact with the packaging and transfer sets, with results showing no detectable leachable compounds.
Research into Long-Term and Accelerated Stability Testing Methodologies for Impurity J Monitoring
Long-term and accelerated stability studies are fundamental to establishing the shelf life of a pharmaceutical product and understanding its degradation profile. europa.euresearchgate.net The monitoring of specific impurities like Impurity J during these studies requires robust and validated analytical methods.
Stability Testing Protocols: The ICH guidelines provide a framework for stability testing, including the duration of studies and the frequency of testing. europa.eueuropa.eu For long-term studies, testing is typically conducted every 3 months for the first year, every 6 months for the second year, and annually thereafter. europa.eu For accelerated studies, a minimum of three time points over a 6-month period is recommended. europa.eu
Analytical Methodologies: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation, identification, and quantification of impurities in pharmaceuticals. researchgate.netsepscience.com For Iopamidol and its impurities, reversed-phase HPLC with UV detection is a common method. nih.gov The development of a stability-indicating HPLC method is crucial, which is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product.
Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is a powerful tool for the structural elucidation of degradation products. sepscience.com This technique would be essential for confirming the identity of Impurity J and other degradation products formed during stability studies. Other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy also play a role in impurity identification. daicelpharmastandards.com
Forced degradation studies are a key component in the development and validation of stability-indicating methods. By subjecting the drug to various stress conditions, potential degradation products are generated, which helps in ensuring the analytical method can separate and quantify these impurities from the API.
Computational and Theoretical Investigations of Iopamidol Impurity J
Molecular Modeling and Conformational Analysis of Iopamidol Impurity J
Molecular modeling serves as a foundational tool for understanding the three-dimensional structure and flexibility of this compound. Like its parent compound, Iopamidol, Impurity J is a complex molecule characterized by significant conformational freedom due to several rotatable single bonds and the potential for atropisomerism around the bonds connecting the side chains to the tri-iodinated benzene (B151609) ring.
Conformational analysis of Impurity J would focus on identifying low-energy conformers and the energy barriers between them. This is particularly important because the spatial arrangement of the hydrophilic side chains can significantly impact the molecule's solubility, viscosity in solution, and potential for intermolecular interactions. Key areas of conformational flexibility in Impurity J include the rotation of the two distinct carboxamide side chains and the (S)-2-hydroxypropanoyl group.
One of the primary differences between Iopamidol and Impurity J is the substitution of one N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl] side chain with an N-(2-hydroxyethyl) group. This structural change reduces the number of hydroxyl groups and alters the steric bulk on one side of the molecule, which would be expected to influence the preferred conformations and the energy landscape compared to Iopamidol. Similar to studies on Iopamidol, which identified syn and anti conformations of the side arms, a theoretical study on Impurity J would explore its unique conformational possibilities. researchgate.netunits.it
A systematic conformational search using molecular mechanics force fields, followed by geometry optimization with higher-level quantum mechanical methods, would be the standard approach. This would elucidate the most stable arrangements of the molecule in a vacuum and in solution.
Table 1: Key Torsional Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Impact |
| C2-C1-C(O)-N | Rotation around the bond connecting the N-(2-hydroxyethyl)carboxamide group to the aromatic ring. | Influences the orientation of the hydroxyethyl (B10761427) side chain relative to the benzene ring and the other substituents. |
| C2-C3-C(O)-N | Rotation around the bond connecting the N-[2-hydroxy-1-(hydroxymethyl)ethyl]carboxamide group to the ring. | Governs the syn vs. anti orientation of the larger side chain, impacting molecular shape and hydrophilicity profile. |
| C4-C5-N-C(O) | Rotation of the (S)-2-hydroxypropanoyl group. | Affects the positioning of the lactamido group and its hydrogen bonding capabilities. |
| C(O)-N-C-C-OH | Rotation within the flexible hydroxyethyl and dihydroxypropyl side chains. | Determines the exposure of polar hydroxyl groups to the solvent, affecting solubility and aggregation behavior. |
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. ua.esacs.org For this compound, DFT calculations could provide deep insights into its electronic structure, which governs its reactivity and spectroscopic characteristics. Such calculations have been successfully applied to the parent Iopamidol molecule to correlate spectral features with specific conformations. researchgate.net
By solving the Schrödinger equation for the molecule, DFT can be used to calculate a variety of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, these calculations can predict spectroscopic properties. For instance, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be computed. These predicted spectra can be compared with experimental data to confirm the structure of the impurity and to identify the specific conformers present in a sample. This is analogous to research on Iopamidol where quantum chemical computations helped assign different spectral features to distinct molecular conformations. researchgate.netunits.it
Table 2: Predicted Properties from Quantum Chemical Calculations for this compound
| Property | Computational Method | Significance |
| HOMO/LUMO Energies | DFT (e.g., B3LYP/6-31G*) | Predicts electronic transition energies, chemical reactivity, and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | DFT | Maps charge distribution, identifying sites prone to electrophilic or nucleophilic attack and hydrogen bonding. |
| ¹H and ¹³C NMR Chemical Shifts | GIAO-DFT | Aids in structure elucidation and confirmation by comparing predicted spectra with experimental data. |
| IR and Raman Frequencies | DFT Frequency Calculation | Predicts vibrational spectra, allowing for the identification of functional groups and conformational markers. |
| Dipole Moment | DFT | Quantifies molecular polarity, which influences solubility and intermolecular forces. |
In-silico Prediction of Reactivity and Potential Degradation Pathways
The chemical stability of a drug substance and its impurities is a critical quality attribute. Some impurities have the potential to degrade over time, which can impact the product's shelf life. nih.gov In-silico software tools can predict the likely degradation products of a molecule under various stress conditions, such as hydrolysis, oxidation, and photolysis. nih.gov
For this compound, predictive models could identify the most labile parts of the molecule. The amide linkages are known points of potential hydrolytic cleavage, both under acidic and basic conditions. The secondary alcohol on the (S)-2-hydroxypropanoyl side chain and the primary and secondary alcohols on the other side chains are susceptible to oxidation. The carbon-iodine bonds could also be a site of degradation, particularly through photolysis, as has been studied for Iopamidol.
Software programs like Zeneth or the University of Minnesota Pathway Prediction System (UM-PPS) utilize extensive databases of reaction rules to forecast degradation pathways. nih.gov By inputting the structure of this compound, these programs can generate a list of plausible degradants. This information is invaluable for analytical scientists developing stability-indicating methods, as it allows them to target the analysis for specific, predicted degradation products. Studies on Iopamidol have identified degradation pathways involving side-chain cleavage and the exchange of iodine for chlorine during chlorination.
Table 3: Potential Degradation Sites and Pathways for this compound
| Molecular Site | Potential Stressor | Predicted Degradation Pathway |
| Amide Bonds | pH (Acid/Base), Heat | Hydrolysis leading to the formation of the corresponding carboxylic acids and amines. |
| Hydroxyl Groups | Oxidation | Oxidation of secondary alcohols to ketones and primary alcohols to aldehydes or carboxylic acids. |
| Benzene Ring | Oxidation, UV Light | Deiodination or hydroxylation of the aromatic ring. |
| C-I Bonds | UV Light | Homolytic cleavage to form radical species, potentially leading to deiodination. |
Molecular Dynamics Simulations for Stability Prediction and Interaction Analysis
Molecular Dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time, offering insights into their dynamic nature and interactions with their environment. An MD simulation of this compound, typically in a simulated aqueous environment, would reveal crucial information about its structural stability and how it interacts with water molecules.
The simulation would track the movements of every atom in the system over a period of nanoseconds to microseconds. From these trajectories, one can analyze the stability of different conformers identified in the molecular modeling stage. The simulation would show how the flexible side chains move and fold in solution and whether the molecule maintains a stable conformation or fluctuates between several states.
A key output of MD simulations is the analysis of hydration shells. By calculating the radial distribution function of water molecules around the solute, one can understand the structure and extent of the hydration layer. Given that Impurity J has fewer hydroxyl groups than Iopamidol, MD simulations could quantify the difference in their hydration behavior, which is directly related to solubility and osmolality. These simulations have been used to study the aggregation process and hydration shell of Iopamidol itself. units.it This analysis is vital for predicting how the presence of Impurity J might affect the physicochemical properties of a formulated Iopamidol solution.
Table 4: Key Analyses from Molecular Dynamics Simulations of this compound
| Analysis | Description | Insights Gained |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the structural stability of the molecule and its conformers during the simulation. |
| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of each atom around its average position. | Identifies the most flexible regions of the molecule, such as the side chains. |
| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from the solute. | Characterizes the structure and size of the hydration shell around the impurity. |
| Hydrogen Bond Analysis | Counts the number of hydrogen bonds formed between the impurity and water molecules over time. | Quantifies the specific interactions with the solvent, which is critical for understanding solubility. |
Impurity Control Strategies and Pharmaceutical Quality Research
Process Analytical Technology (PAT) Applications for In-line and On-line Impurity Monitoring
Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies to design, analyze, and control pharmaceutical manufacturing processes through timely measurements of critical quality attributes. pharmamanufacturing.comFor impurity control, PAT aims to provide real-time monitoring to ensure process understanding and consistent product quality. acs.orgamericanpharmaceuticalreview.com While direct in-situ analysis of specific impurities like Iopamidol Impurity J remains challenging, PAT offers a suite of tools applicable to the broader manufacturing process to indirectly control its formation and removal. mdpi.comTechniques such as Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy can be used for in-line or on-line analysis of chemical composition and to monitor critical process parameters that may influence impurity formation. pharmasource.global Chromatography-based PAT tools, particularly Ultra-Performance Liquid Chromatography (UPLC), are emerging as powerful methods for at-line or online analysis. lcms.czThese systems can provide near real-time, high-selectivity analysis of process streams, allowing for the quantification of the target API as well as product and process impurities. lcms.czThis enables real-time decision-making during purification steps, such as fraction collection, to minimize impurity content in the final product. lcms.czThe integration of various PAT sensors (e.g., UV/Vis, MALS, FTIR) with multivariate data analysis allows for the model-based prediction of impurity content during chromatographic purification. nih.gov
Development and Certification of Reference Standards for this compound
The accurate identification and quantification of this compound rely on the availability of high-quality, certified reference standards. ich.orgThese standards are essential for a variety of critical pharmaceutical quality control activities, including analytical method development, method validation (AMV), and routine quality control (QC) testing of Iopamidol batches. europeanpharmaceuticalreview.comsynzeal.com Several specialized suppliers provide well-characterized reference standards for this compound, often designated as Iopamidol EP Impurity J, indicating its listing in the European Pharmacopoeia. lcms.czsynzeal.comThese products are supplied with a comprehensive Certificate of Analysis (CoA), which includes detailed characterization data from techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. ijpsr.comThis ensures the identity, purity, and traceability of the standard, which is crucial for meeting regulatory compliance for Abbreviated New Drug Applications (ANDA) or Drug Master File (DMF) submissions. europeanpharmaceuticalreview.comsynzeal.comTable 1: Providers of this compound Reference Standards
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| SynZeal | Iopamidol EP Impurity J | 77868-44-1 | C16H20I3N3O7 | 747.1 |
| Axios Research | Iopamidol EP Impurity J | 77868-44-1 | C16H20I3N3O7 | 747.06 |
| Pharmaffiliates | Iopamidol - Impurity J | 77868-44-1 | C16H20I3N3O7 | 747.06 |
| Clearsynth | Iopamidol EP Impurity J | 77868-44-1 | Not Available | Not Available |
| Simson Pharma | Iopamidol EP Impurity J | 77868-44-1 | C16H20I3N3O7 | 747.06 g/mol |
Note: Data sourced from supplier websites. americanpharmaceuticalreview.comlcms.czedqm.eunih.govCAS Number, Molecular Formula, and Molecular Weight are consistent across most suppliers.
Strategies for Impurity Minimization During Iopamidol Synthesis and Purification
Minimizing the presence of this compound is a primary goal during the manufacturing process. This is achieved through the optimization of purification steps, including crystallization and chromatography, and the exploration of novel, cleaner synthesis routes.
Crystallization is a critical final purification step in the manufacturing of many APIs, including Iopamidol, as it can effectively reject impurities. europeanpharmaceuticalreview.comThe process offers a significant opportunity to control the purity of the final crystal product. pharmamanufacturing.comResearch and patent literature describe several crystallization methods for Iopamidol. A common approach involves recrystallization from ethanol (B145695) or a mixture of acetonitrile (B52724) and ethanol. nih.govamericanlaboratory.com One patented process details the use of 2-propanol as an anti-solvent. biopharminternational.comIn this method, a concentrated aqueous solution of crude Iopamidol is heated, and hot 2-propanol is added to induce crystallization. The process is further refined by azeotropic distillation to remove a portion of the water, which enhances impurity rejection. biopharminternational.comControlling the final water concentration in the solvent mixture is a critical parameter for achieving high purity. biopharminternational.com The effectiveness of impurity removal during purification is also highly dependent on process parameters like temperature. Studies on the preparative HPLC purification of Iopamidol have shown that increased column temperature can weaken the retention of Iopamidol, leading to lower resolution between it and its impurities. pharmamanufacturing.combeilstein-journals.orgThis highlights the importance of precise temperature control during separation and crystallization processes to maximize impurity rejection.
Following synthesis, the crude Iopamidol product is subjected to purification steps that often involve resin-based technologies to remove both ionic and non-ionic impurities. nih.govnih.govThis multi-step purification is crucial for achieving the high purity required for a pharmaceutical-grade substance.
Patented processes for Iopamidol preparation describe a two-stage resin treatment:
Acid Scavenging Resins : A weak basic ion-exchange resin is used to remove residual acids from the reaction mixture. Examples of these resins include IRA-68, IRA-67, and Dowex® WGR-2. nih.govnih.gov2. Nonionic Polymeric Adsorption Resins : After acid removal, the aqueous solution of Iopamidol is passed through a column containing a nonionic polymeric adsorbent resin. These polyaromatic resins, such as Amberlite XAD-16 and XAD-4, are effective at removing other process-related impurities. nih.govamericanlaboratory.comnih.gov This sequential use of different resin types ensures the comprehensive removal of a wide range of impurities, contributing significantly to the final purity of the Iopamidol API.
Table 2: Resin Technologies in Iopamidol Purification
| Resin Type | Function | Examples |
|---|---|---|
| Weak Basic / Acid Scavenging | Removal of acid | IRA-68, IRA-67, Dowex® WGR-2 |
| Nonionic Polymeric Adsorption | Removal of other process impurities | Amberlite XAD-16, XAD-4 |
Note: Data sourced from patent literature. nih.govamericanlaboratory.comnih.gov
In line with the principles of Green Chemistry, research is being conducted to develop more sustainable and efficient synthesis methods for Iopamidol that can also lead to a reduction in impurities. veeprho.comOne promising area is mechanochemistry, which uses mechanical energy (e.g., ball milling) to induce chemical reactions, often in the absence of or with a significant reduction in solvents. pharmasource.globalpharmtech.com A study on the mechanochemical synthesis of Iopamidol aimed to eliminate or reduce the use of N,N-dimethylacetamide, a reprotoxic and high-boiling-point solvent commonly used in the traditional process. pharmasource.globalThe research demonstrated that a greener wet milling protocol using safer solvents could produce Iopamidol in high yields. pharmasource.globalpharmtech.comSuch alternative synthesis methods can offer better control over reaction conditions, potentially leading to cleaner impurity profiles and reducing the formation of by-products like Impurity J. synzeal.comuspbpep.comBy minimizing the use of harsh reagents and solvents, green chemistry approaches contribute to a more sustainable manufacturing process and can simplify purification challenges. veeprho.com
Research into Pharmacopoeial Compliance and Harmonization for Impurity Control (USP, EP)
The control of impurities in Iopamidol is mandated by international regulatory bodies and pharmacopoeias. Iopamidol and its impurities, including Impurity J, are listed in major pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). acs.orgveeprho.comThe designation "Iopamidol EP Impurity J" explicitly confirms its status as a specified impurity in the EP monograph. synzeal.com These pharmacopoeial monographs establish the acceptable limits for specified, unspecified, and total impurities in the drug substance. nih.govFor instance, the EP monograph for Iopamidol sets a limit for Impurity J at not more than 0.1%. nih.govAdherence to these limits is a prerequisite for product release and ensures patient safety. acs.org The International Council for Harmonisation (ICH) provides overarching guidelines, such as ICH Q3A(R2), which sets thresholds for reporting, identifying, and qualifying impurities in new drug substances. ich.orgThese guidelines work in concert with pharmacopoeial standards to create a robust regulatory framework for impurity control. biopharminternational.comThe harmonization of standards between pharmacopoeias (e.g., through the Pharmacopoeial Discussion Group - PDG) is an ongoing effort to create consistent global quality standards, which simplifies regulatory compliance for manufacturers operating in a global market. edqm.eubiopharminternational.comThe availability of pharmacopoeial-traceable reference standards for Impurity J is crucial for laboratories to accurately test and ensure their product complies with these harmonized requirements. synzeal.com
Development of New Analytical Methods to Meet Pharmacopoeial Limits
Ensuring that Iopamidol meets the stringent purity requirements of pharmacopoeias requires robust and validated analytical methods. veeprho.com High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the detection and quantification of Iopamidol and its impurities. veeprho.comresearchgate.net Specifically, reversed-phase HPLC methods have been developed and optimized for this purpose. researchgate.netchrom-china.com
Research into the separation and purification of Iopamidol has led to the development of optimized HPLC methods. researchgate.netchrom-china.com One effective method utilizes a C18 stationary phase with a mobile phase consisting of a water-methanol mixture. researchgate.net The separation is sensitive to temperature, with optimal resolution between Iopamidol and its impurities achieved at a controlled column temperature of 20-30°C. researchgate.netchrom-china.com Increasing the temperature can weaken the retention of Iopamidol and reduce the resolution between it and nearby impurities. researchgate.netchrom-china.com
For the accurate identification and structural confirmation of impurities like Impurity J, HPLC is often coupled with mass spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is also used. veeprho.com The development and validation of these methods are dependent on the availability of pure reference standards. synzeal.com this compound is deliberately synthesized to serve as a reference standard for analytical method development, method validation (AMV), and routine quality control (QC) applications, ensuring that analytical procedures can accurately quantify its presence in the final drug product. google.comsynzeal.com
| Parameter | Condition | Rationale/Effect |
|---|---|---|
| Chromatographic Mode | Reversed-Phase | Standard for separating non-polar to moderately polar compounds like Iopamidol and its impurities. |
| Stationary Phase | C18 Column | Provides good retention and resolution for Iopamidol and related substances. researchgate.netchrom-china.com |
| Mobile Phase | Water-Methanol Mixture | Allows for effective elution and separation of the target compounds. researchgate.net |
| Column Temperature | 20-30°C | Optimizes resolution; higher temperatures can decrease retention and compromise separation. researchgate.netchrom-china.com |
| Detection | UV Spectroscopy | Iopamidol and its iodinated impurities absorb UV light, allowing for detection. nih.gov |
Comparative Studies of Impurity Profiles Across Different Manufacturing Processes
The impurity profile of Iopamidol is a direct reflection of the manufacturing process, including the starting materials, reagents, and reaction conditions used in its synthesis. veeprho.comjournalcra.com Impurities are broadly classified as process-related or degradation products. veeprho.com this compound, chemically identified as N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide, is a known process-related impurity. synzeal.compharmaffiliates.comallmpus.com
The formation of Impurity J can occur during the complex, multi-step synthesis of Iopamidol. veeprho.com A patented method for synthesizing several Iopamidol impurities, including Impurity J, reveals its origin from a key intermediate. google.com This intermediate can undergo an aminolysis reaction with ethanolamine (B43304) (thanomin) to yield Impurity J. google.com This highlights how a side reaction with a specific amine can lead to the formation of this particular impurity.
Variations in the manufacturing process can significantly alter the types and quantities of impurities formed. A comparative analysis of different synthesis conditions shows that the choice of solvents and reagents at each step is critical. For instance, the hydrolysis step to de-acetylate hydroxyl groups is a critical point for impurity formation. journalcra.com Using an alcohol like methanol (B129727) or ethanol during this step can promote the generation of certain acetylated impurities, whereas conducting the hydrolysis with aqueous ammonia (B1221849) can control and minimize this side reaction. journalcra.com Therefore, a manufacturing process utilizing aqueous ammonia would exhibit a different and cleaner impurity profile in this regard compared to one using methanol.
| Synthesis Step | Condition A | Condition B | Impact on Impurity Profile |
|---|---|---|---|
| Amidation/Aminolysis | Presence of residual ethanolamine | Complete removal/absence of ethanolamine | Condition A can lead to the formation of this compound. google.com |
| Hydrolysis (De-acetylation) | Use of Methanol or Ethanol | Use of Aqueous Ammonia | Condition A may generate specific acetylated impurities; Condition B controls for this impurity. journalcra.com |
| Iodination | Suboptimal stoichiometry of Iodine Monochloride | Optimal stoichiometry of Iodine Monochloride | Condition A can result in incompletely iodinated impurities, such as Iopamidol Impurity K. |
By carefully selecting and controlling reaction conditions, such as the choice of base and solvent for hydrolysis and ensuring the purity of intermediates, manufacturers can minimize the formation of Impurity J and other related substances, ensuring the final product consistently meets the high-quality standards required by pharmacopoeias. journalcra.com
Future Research Directions and Emerging Trends in Impurity Profiling
Development of Ultra-Trace Impurity Detection Techniques
The accurate detection and quantification of impurities, especially at trace and ultra-trace levels, are critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). biomedres.us Advances in analytical instrumentation are continually pushing the boundaries of sensitivity and specificity. biomedres.us
For an impurity like Iopamidol impurity J, which may be present in minute quantities, highly sensitive analytical methods are required. Modern chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (UPLC), offer significant improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). ijpsjournal.commdpi.com When UPLC is coupled with advanced mass spectrometry (MS) detectors, such as tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), it creates a powerful tool for impurity profiling. ijpsjournal.comwaters.comnih.gov This hyphenated technique, UPLC-MS/MS, allows for the precise identification and quantification of impurities at trace levels, even in complex matrices. ijpsjournal.comnih.gov
Future research is focused on further enhancing these capabilities. The development of novel stationary phases in chromatography, for instance, can improve the separation of structurally similar compounds, a common challenge with process-related impurities. Additionally, techniques like sweeping-micellar electrokinetic chromatography (sweeping-MEKC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) are being explored for the ultra-trace determination of specific impurities, achieving detection limits thousands of times lower than conventional methods. researchgate.net
Table 1: Comparison of Advanced Analytical Techniques for Impurity Detection
| Technique | Principle | Key Advantages for Impurity Profiling | Typical Application |
| UPLC-MS/MS | Combines the high-resolution separation of UPLC with the sensitive and selective mass analysis of tandem MS. measurlabs.com | Excellent for detecting and quantifying known trace-level impurities with high precision. ijpsjournal.com | Routine quality control, stability studies, quantification of specific low-level impurities. |
| UPLC-HRMS (e.g., Q-TOF) | Pairs UPLC with high-resolution mass spectrometry to provide highly accurate mass measurements. waters.com | Enables confident identification of unknown impurities through elemental composition determination. waters.com | Structure elucidation of novel degradation products or process impurities. |
| Charged Aerosol Detection (CAD) | A universal detection method for HPLC/UPLC that provides a response independent of the analyte's optical properties. lcms.cz | Provides more uniform response factors for different compounds compared to UV detection, which is critical when reference standards for impurities are unavailable. lcms.cz | Mass balance studies and analysis of impurities lacking a UV chromophore. |
| Sweeping-MEKC-ICP-MS | An online preconcentration technique combined with capillary electrophoresis and elemental mass spectrometry. researchgate.net | Achieves extremely low detection limits (ng/mL or parts-per-trillion) for specific elemental impurities. researchgate.netqbdgroup.com | Analysis of ultra-trace genotoxic or elemental impurities. drawellanalytical.com |
Integration of Artificial Intelligence and Machine Learning for Impurity Prediction
A significant shift in impurity management involves moving from a reactive to a predictive approach. Artificial intelligence (AI) and machine learning (ML) are at the forefront of this transformation. zamann-pharma.com These technologies can analyze vast datasets from chemical syntheses and forced degradation studies to predict the formation of potential impurities. chemical.aiacs.org
In silico software programs can now predict potential degradation pathways and the resulting products under various stress conditions (e.g., heat, pH, oxidation). lhasalimited.orgspringernature.comacs.org For a molecule like Iopamidol, an ML model could be trained on its chemical structure and the known reaction conditions of its synthesis to predict the likelihood of the formation of this compound. This allows chemists to proactively modify synthetic routes or processing conditions to minimize or avoid the generation of such impurities. chemical.aiacs.org
Advancements in Real-time Monitoring Technologies for Pharmaceutical Manufacturing
Real-time monitoring is a cornerstone of modern pharmaceutical manufacturing, enabled by Process Analytical Technology (PAT). pharmasource.globalschmidt-haensch.com PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and process attributes to ensure final product quality. schmidt-haensch.comispe.org Instead of relying solely on end-product testing, PAT integrates analytical tools directly into the manufacturing line to monitor processes continuously. valgenesis.comrecorderchartsandpens.com
For the control of this compound, PAT tools like in-line spectroscopy (e.g., Raman, Near-Infrared [NIR]) and chromatography can be implemented. pharmasource.globalamericanpharmaceuticalreview.com These tools can monitor the concentration of reactants, intermediates, and the formation of impurities in real time. americanpharmaceuticalreview.comnih.gov If a deviation leading to the formation of this compound is detected, the system can automatically adjust process parameters to correct the issue, preventing the batch from failing to meet quality standards. valgenesis.comamericanpharmaceuticalreview.com
This approach not only enhances product quality and consistency but also improves operational efficiency by reducing waste and manufacturing cycle times. ey.compipharmaintelligence.com The future of PAT involves greater integration with automated control systems and the use of advanced data analytics to create a fully responsive and optimized manufacturing process. americanpharmaceuticalreview.compipharmaintelligence.com
Table 2: Real-time Monitoring Technologies (PAT) in Pharmaceutical Manufacturing
| PAT Tool | Measurement Principle | Application in Impurity Control |
| Raman Spectroscopy | Measures the scattering of laser light to provide a chemical fingerprint of the material. nih.gov | In-line monitoring of reaction completeness, polymorphic form changes, and detection of by-products. |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of light in the near-infrared spectrum to determine chemical composition. pharmasource.global | Real-time analysis of raw materials, blend uniformity, and solvent content. |
| On-line HPLC/UPLC | Automated chromatographic analysis performed at-line or on-line with the process stream. pharmasource.globalamericanpharmaceuticalreview.com | Timely measurement of API concentration and impurity levels during synthesis. |
| Focused Beam Reflectance Measurement (FBRM) | Measures particle size and count in real-time within a process. americanpharmaceuticalreview.com | Optimizing crystallization processes to control the polymorphic form and minimize impurity incorporation. |
Novel Sustainable Approaches to Impurity Remediation and Prevention at Industrial Scale
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. evonik.commdpi.com This focus on sustainability extends to impurity management, emphasizing the prevention of impurity formation over remediation. expresspharma.inpharmafeatures.com
One of the most promising approaches is the adoption of continuous flow chemistry. mt.com Unlike traditional batch manufacturing, flow chemistry involves pumping reactants through a series of tubes or microreactors. contractpharma.com This method allows for precise control over reaction conditions like temperature and mixing, which can lead to higher yields and improved impurity profiles. mt.comcontractpharma.comhovione.com The enhanced control can often prevent the formation of impurities that might occur in a less-controlled batch environment. hovione.commanufacturingchemist.com
Other green approaches focus on the use of more environmentally benign materials and processes. seqens.com This includes employing greener solvents, which are less toxic and derived from renewable sources, and using biocatalysis. mdpi.com Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions, which can prevent the formation of unwanted side products and simplify purification processes. mdpi.compharmafeatures.com For remediation, novel strategies such as specialized filtration or adsorption techniques are being developed to remove specific impurities, including genotoxic compounds, from final API solutions. deloitte.comlabmanager.com
These sustainable methods not only reduce environmental impact but also often lead to safer, more efficient, and cost-effective manufacturing processes. expresspharma.inamericanpharmaceuticalreview.com
Q & A
Basic: What analytical methods are recommended for identifying and quantifying Iopamidol Impurity J in pharmaceutical formulations?
Answer:
this compound can be analyzed using reverse-phase ultra-high-performance liquid chromatography (UHPLC) coupled with photodiode array (PDA) or mass spectrometry (MS) detection. The pharmacopeial method for Iopamidol impurities (e.g., USP/EP) involves:
-
Formula for impurity quantification :
where = concentration of Iopamidol, = solution volume, = sample weight, = impurity peak response, and = Iopamidol reference standard peak response .
-
Method validation : Include specificity, linearity (1–120% of target concentration), accuracy (spiked recovery 90–110%), and precision (RSD ≤2%) as per FDA guidelines .
Basic: How do I design a stability-indicating method to assess degradation pathways leading to this compound?
Answer:
- Stress testing : Expose Iopamidol to forced degradation conditions (acid/base hydrolysis, oxidation, thermal, photolytic) and monitor Impurity J formation using HPLC-MS/MS .
- Chromatographic conditions : Use a C18 column with gradient elution (0.1% formic acid in water and acetonitrile) to resolve degradation products.
- Data interpretation : Compare impurity profiles with stressed samples and validate using spectral matching (UV/HRMS) to confirm structural integrity .
Advanced: How can conflicting impurity quantification results from different analytical techniques (e.g., HPLC vs. LC-MS) be resolved?
Answer:
- Root-cause analysis :
- Case study : Discrepancies in Impurity J quantification may arise from co-eluting isomers. Use 2D-LC or ion mobility spectrometry to enhance resolution .
Advanced: What strategies are recommended for structural elucidation of this compound when reference standards are unavailable?
Answer:
- Hyphenated techniques :
- Synthetic preparation : Synthesize Impurity J via controlled degradation (e.g., hydrolytic cleavage of Iopamidol’s amide bonds) and confirm structure via X-ray crystallography .
Advanced: How does this compound impact the chemical exchange saturation transfer (CEST) MRI contrast properties of Iopamidol?
Answer:
- Experimental design :
- Findings : Impurity J may alter CEST contrast by competing for amide proton exchange sites, requiring correction algorithms in pH mapping .
Advanced: What are the implications of this compound on regulatory compliance for contrast agent batches?
Answer:
- ICH Q3A guidelines : Total impurities must not exceed 0.25%, with individual unspecified impurities ≤0.10% .
- Control strategy :
Advanced: How can in silico tools predict the toxicity profile of this compound?
Answer:
- Computational methods :
- QSAR models : Predict genotoxicity using software like Derek Nexus or Leadscope.
- Molecular docking : Assess binding affinity to human serum albumin (HSA) or cytochrome P450 enzymes.
- Validation : Compare predictions with in vitro assays (e.g., Ames test for mutagenicity) .
Advanced: What experimental approaches are used to study the pharmacokinetic interactions of this compound in vivo?
Answer:
- Preclinical models : Administer Impurity J (0.1–10 mg/kg) to rodents and analyze plasma/tissue distribution via LC-MS/MS .
- Imaging integration : Co-administer Iopamidol and track Impurity J accumulation in renal tissues using CEST MRI .
- Data normalization : Correct for confounding factors (e.g., hydration status) using creatinine clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
